molecular formula C18H17N3O B11573107 Pyrazolo[1,5-c]quinazoline, 5,6-dihydro-5-(4-methoxyphenyl)-2-methyl-

Pyrazolo[1,5-c]quinazoline, 5,6-dihydro-5-(4-methoxyphenyl)-2-methyl-

Cat. No.: B11573107
M. Wt: 291.3 g/mol
InChI Key: OVXJOFFDUNQEBM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-methyl-3-aminoquinazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrazoloquinazoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxyphenyl and methyl groups contribute to its unique pharmacological profile .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H17N3O/c1-12-11-17-15-5-3-4-6-16(15)19-18(21(17)20-12)13-7-9-14(22-2)10-8-13/h3-11,18-19H,1-2H3

InChI Key

OVXJOFFDUNQEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)OC

Origin of Product

United States

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